4-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their antibacterial properties and are used in a variety of pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromine atom and a methoxyphenyl-tetrazolylmethyl group .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For instance, it could participate in condensation reactions with various electrophiles. The bromine atom could also potentially be replaced via nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive .Safety and Hazards
Mechanism of Action
Mode of Action
The compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may act as a precursor in the synthesis of other bioactive molecules.
Biochemical Pathways
Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Given its chemical structure, it’s plausible that the compound may be absorbed in the gastrointestinal tract following oral administration. Distribution, metabolism, and excretion would depend on factors such as molecular size, polarity, and the presence of metabolic enzymes .
Result of Action
As a potential precursor in the synthesis of N-aryl sulfonamides, the compound may contribute to the antibacterial activity of these molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the coupling reaction with benzene sulfonamide requires the presence of copper (I) iodide
Properties
IUPAC Name |
4-bromo-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3S/c1-24-13-6-4-12(5-7-13)21-15(18-19-20-21)10-17-25(22,23)14-8-2-11(16)3-9-14/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERUIJCOUQTGHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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